Cas no 947-84-2 (2-Phenylbenzoic acid)

2-Phenylbenzoic acid structure
2-Phenylbenzoic acid structure
2-Phenylbenzoic acid
947-84-2
C13H10O2
198.217303752899
MFCD00002463
40390
87575028

2-Phenylbenzoic acid Properties

Names and Identifiers

    • 2-Biphenylcarboxylic acid
    • 2-Biphenylcarboxylic acid2
    • (2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • [1,1'-Biphenyl]-2-carboxylic acid
    • 1,1'-Biphenyl-2-carboxylic acid
    • 2-Phenylbenzoic acid
    • Biphenyl-2-carboxylic Acid
    • 2-Biphenylbenzoicacid
    • 2-Biphenylcarboxylic
    • 2-Carboxybiphenyl
    • 2-CARBOXYDIPHENYL
    • o-phenylbenzoic acid
    • Phthaladehydic acid
    • RARECHEM AL BE 0859
    • Biphenylcarboxylic acid
    • (1,1'-Biphenyl)carboxylic acid
    • Diphenyl-2-carboxylic acid
    • [1,1'-Biphenyl]carboxylic acid
    • ILYSAKHOYBPSPC-UHFFFAOYSA-N
    • phenylbenzoic acid
    • PubChem9489
    • 2-phenyl-benzoic acid
    • 2-phenyl benzoic acid
    • biphenyl carboxylic acid
    • Biphen
    • 2-Biphenylcarboxylic acid (7CI, 8CI)
    • 1-Biphenyl-2-carboxylic acid
    • 4′-Isopropylcarbonylbiphenyl-2-carboxylic acid
    • NSC 76051
    • +Expand
    • MFCD00002463
    • ILYSAKHOYBPSPC-UHFFFAOYSA-N
    • 1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
    • O=C(C1C(C2C=CC=CC=2)=CC=CC=1)O
    • 974075

Computed Properties

  • 198.06808g/mol
  • 0
  • 2.9
  • 1
  • 2
  • 2
  • 198.06808g/mol
  • 198.06808g/mol
  • 37.3Ų
  • 15
  • 219
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 3.05180
  • 37.30000
  • 1.5954 (estimate)
  • Insoluble
  • 344°C(lit.)
  • 111.0 to 114.0 deg-C
  • 343-344℃
  • White crystalline powder
  • Insoluble in water
  • 3.46(at 25℃)
  • 1.1184 (rough estimate)

2-Phenylbenzoic acid Security Information

2-Phenylbenzoic acid Customs Data

  • 2916391000
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Phenylbenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003H2B-5g
[1,1'-Biphenyl]-2-carboxylic acid
947-84-2 98%
5g
$4.00 2024-04-19
A2B Chem LLC
AB61283-5g
2-Phenylbenzoic acid
947-84-2 98%
5g
$4.00 2024-07-18
Aaron
AR003HAN-5g
[1,1'-Biphenyl]-2-carboxylic acid
947-84-2 98%
5g
$4.00 2024-07-18
abcr
AB131722-10 g
Biphenyl-2-carboxylic acid, 98%; .
947-84-2 98%
10g
€75.90 2023-05-10
Alichem
A019116810-100g
[1,1'-Biphenyl]-2-carboxylic acid
947-84-2 98%
100g
$153.92 2023-08-31
Apollo Scientific
OR30973-50g
Biphenyl-2-carboxylic acid
947-84-2
50g
£80.00 2023-09-01
Enamine
EN300-20886-0.05g
2-phenylbenzoic acid
947-84-2 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D687521-500g
2-Biphenylcarboxylic Acid
947-84-2 98%
500g
$240 2022-06-08
Life Chemicals
F2173-1248-0.25g
[1,1'-biphenyl]-2-carboxylic acid
947-84-2 95%+
0.25g
$18.0 2023-09-06
MedChemExpress
HY-W001937-5g
2-Phenylbenzoic acid
947-84-2
5g
¥120 2024-05-22

2-Phenylbenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  30 min, 105 °C; 3 h, 105 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Preparation of 4'-chloro-2-aminobiphenyl sulfate
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Alumina ;  rt → 250 °C
Reference
Aluminum oxide mediated C-F bond activation in trifluoromethylated arenes
Papaianina, O.; Amsharov, K. Yu., Chemical Communications (Cambridge, 2016, 52(7), 1505-1508

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  20 min, 115 - 120 °C; 0.5 h, 115 - 120 °C
Reference
Process for preparation of biphenyl-2-carboxylic acid
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Methanol ,  Sodium hydride Solvents: Toluene
1.2 Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Convenient synthesis of biphenyl-2-carboxylic acids via the nucleophilic aromatic substitution reaction of 2-methoxybenzoates with aryl Grignard reagents
Hattori, Tetsutaro; Suzuki, Takatsugu; Hayashizaka, Noriyuki; Koike, Nobuyuki; Miyano, Sotaro, Bulletin of the Chemical Society of Japan, 1993, 66(10), 3034-40

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water ;  rt → 105 °C; 20 s, 105 °C; 105 °C → 124 °C; 1 s, 120 °C; 120 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Preparation of boscalid
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  25 °C; 1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Preparation of boscalid intermediate 2-(4'-chlorophenyl)aniline
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  20 min, 112 °C; 30 min, 112 °C; cooled
1.2 Reagents: Sulfuric acid Solvents: Water ;  neutralized
Reference
Method for preparing 2-hydroxybiphenyl compounds
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium methoxide Catalysts: (SP-4-1)-Dibromobis[methyl 6-deoxy-6-(3-ethyl-2,3-dihydro-1H-imidazol-1-yl-κC2)-… Solvents: Water ;  15 h, 100 °C
Reference
Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki-Miyaura Coupling Palladium(II) Catalysts
Yang, Chien-Chan; Lin, Pei-Syuan; Liu, Fu-Chen; Lin, Ivan J.-B.; Lee, Gene-Hsian; et al, Organometallics, 2010, 29(22), 5959-5971

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  Poly(oxy-1,2-ethanediyl), α-[2-(diphenylphosphino)ethyl]-ω-methoxy- Solvents: Water ;  30 min, rt
1.2 Reagents: Triethylamine ;  60 min, rt
Reference
Process for preparation of biaryl compounds via Suzuki cross-coupling reaction in water
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  N-(2-Methylphenyl)-P,P-diphenylphosphinous amide Solvents: Tetrahydrofuran ;  48 h, reflux
Reference
Preparation of phosphoramide-transition metal complex catalysts and application in formation of C-C and C-N bond
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Xylene
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of biphenyl-2-carboxylic acid from fluorenone
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Reactions of hydroxylamine derivatives in polyphosphoric acid
Padegimas, Stanley J., 1970, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  1.5 h, 50 °C
Reference
Highly Dispersed Palladium Nanoparticle-Loaded Magnetic Catalyst (FeS@EP-AG-Pd) for Suzuki Reaction in Water
Sarvi, Iraj; Gholizadeh, Mostafa; Izadyar, Mohammad, Catalysis Letters, 2017, 147(5), 1162-1171

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Calcium hydroxide ,  Magnesium hydroxide ,  Potassium hydroxide ,  Barium hydroxide Catalysts: L-Arginine (modified with carbon-coated iron oxide) ,  Iron oxide (Fe3O4) (carbon-coated, modified with arginine) ,  Palladium ,  Carbon ,  Copper Solvents: Water ;  1.5 h, rt
Reference
Highly dispersed copper/ppm palladium nanoparticles as novel magnetically recoverable catalyst for Suzuki reaction under aqueous conditions at room temperature
Lamei, Kamran ; Eshghi, Hossein ; Bakavoli, Mehdi ; Rostamnia, Sadegh, Applied Organometallic Chemistry, 2017, 31(11),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Reference
Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation
Li, Dan-Dan; Yuan, Ting-Ting; Wang, Guan-Wu, Journal of Organic Chemistry, 2012, 77(7), 3341-3347

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diphenyl ether ;  6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
A process for preparing 2-aminobiphenyl derivatives
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  rt; 8 h, 80 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
1.3 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  8 h, 70 °C; 70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Mechanochemical-Cascaded C-N Cross-Coupling and Halogenation Using N-Bromo- and N-Chlorosuccinimide as Bifunctional Reagents
Bera, Shyamal Kanti; Mal, Prasenjit, Journal of Organic Chemistry, 2021, 86(20), 14144-14159

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Silica ;  25 min, 80 °C
Reference
Copper-Functionalized Silica-Coated Magnetic Nanoparticles for an Efficient Suzuki Cross-Coupling Reaction
Sonei, Samin; Taghavi, Faezeh; Khojastehnezhad, Amir ; Gholizadeh, Mostafa, ChemistrySelect, 2021, 6(3), 359-368

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  2-Hydroxy-3-(trimethylammonio)propyl cellulose ether chloride Solvents: Dimethylformamide ;  4 h, 110 °C
Reference
Cationic cellulose nanofibrils as a green support of palladium nanoparticles: catalyst evaluation in Suzuki reactions
Jebali, Zayneb; Granados, Albert; Nabili, Abdelkader; Boufi, Sami; do Rego, Ana Maria B.; et al, Cellulose (Dordrecht, 2018, 25(12), 6963-6975

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1892526-21-4 Solvents: Polyethylene glycol ;  16 min, 90 °C
Reference
Bis[(2-methylacetatobenzyl)tri(p-tolyl)phosphonium]hexabromodipalladate(II); synthesis, characterization, structural study and application as a retrievable heterogeneous catalyst for the amination of aryl halides and Stille cross-coupling reaction
Ghorbani-Choghamarani, Arash; Naghipour, Ali; Heidarizadi, Fateme; Shirkhani, Roghayeh; Notash, Behrouz, Inorganica Chimica Acta, 2016, 446, 97-102

2-Phenylbenzoic acid Raw materials

2-Phenylbenzoic acid Preparation Products

2-Phenylbenzoic acid Suppliers

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A LA DING
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